

An In-depth Technical Guide to Guinea Green B (C.I. 42085)

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Compound of Interest

Compound Name: *Guinee green B(1-)*

Cat. No.: *B1229621*

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Abstract

Guinea Green B, also known by its Colour Index designation C.I. 42085 and as Acid Green 3, is a triarylmethane dye that has seen a range of applications, from a biological stain in histology to a colorant for textiles.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and applications, with a particular focus on its use in laboratory settings. We will delve into the causality behind its use in specific staining protocols, evaluate its safety and toxicological profile, and provide a detailed methodology for its application in trichrome staining. The objective is to equip researchers and professionals with the necessary technical knowledge to effectively and safely utilize Guinea Green B in their work.

Chemical Identity and Molecular Structure

Guinea Green B is a synthetic organic compound belonging to the triarylmethane class of dyes. [2] Its chemical identity is well-established through various nomenclature systems and registry numbers.

Nomenclature and Identifiers

A comprehensive list of identifiers for Guinea Green B is provided below to aid in its unambiguous identification in literature and databases.

Identifier	Value	Source(s)
Chemical Name	N-Ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-3-sulfobenzenemethanaminium inner salt, sodium salt	[4]
Synonyms	Acid Green 3, C.I. 42085, Food Green 1, FD & C Green 1, Pontacyl Green B	[1][4][5][6]
CAS Number	4680-78-8	[1][4][7]
Molecular Formula	C37H35N2NaO6S2	[4][7]
Molecular Weight	690.80 g/mol	[4][5][7]
PubChem CID	20803	[1][3]
EC Number	225-132-8	[3]
FDA UNII	4L2574620F	[5]

Chemical Structure

The molecular structure of Guinea Green B is characterized by a central carbon atom bonded to three aromatic rings. The presence of sulfonic acid groups imparts water solubility to the molecule, a critical feature for its application as a stain and dye.[2] The charge distribution across the molecule, particularly the localization of positive charge on a nitrogen atom, is fundamental to its interaction with biological tissues.

Figure 1: Chemical Structure of Guinea Green B

Physicochemical Properties

The utility of Guinea Green B in various applications is dictated by its physical and chemical properties.

Property	Value	Source(s)
Appearance	Dark green to dark purple powder	[1][4]
Solubility in Water	Soluble	[1][2]
Solubility in Ethanol	Sparingly soluble	[4]
Melting Point	~254 °C	[1]
Absorption Maximum (λ_{max})	618 nm	[8]

Guinea Green B is soluble in water, forming a green solution.[2][4] This solution exhibits characteristic color changes in response to pH shifts; it turns brownish-yellow upon the addition of hydrochloric acid and blackish-green with sodium hydroxide.[3][4] An excess of sodium hydroxide will decolorize the solution.[3][4] In concentrated sulfuric acid, it dissolves to produce a yellow solution, which upon dilution with water, transitions first to yellowish-red and then to green.[3][4]

Applications in Research and Industry

Guinea Green B has a history of use in several fields, although some applications have been discontinued due to regulatory changes and the availability of more stable alternatives.

Histological Staining

The primary contemporary application of Guinea Green B in research is as a biological stain.[1][4] It is occasionally used as a substitute for Light Green SF yellowish or Fast Green FCF in trichrome staining methods, such as Masson's trichrome.[8]

Mechanism of Action in Trichrome Staining: Trichrome stains are differential staining techniques that utilize three different dyes to distinguish between various tissue components. In the context of Masson's trichrome, the procedure typically involves staining nuclei with an iron hematoxylin, followed by a red cytoplasmic stain (e.g., Biebrich scarlet), and finally, a contrasting green or blue counterstain for collagen fibers.[9][10]

Guinea Green B, as an acid dye, carries a net negative charge. In an acidic solution, it will bind to positively charged components of the tissue. In the sequential process of trichrome staining, a polyacid (like phosphotungstic or phosphomolybdic acid) is used after the red cytoplasmic stain. This polyacid is thought to act as a "differentiating agent," causing the red dye to be removed from the collagen fibers but not from the cytoplasm. The subsequent application of Guinea Green B then allows it to bind to the now available sites on the collagen, staining it green. The larger size of the Guinea Green B molecule is believed to facilitate its displacement of the smaller red dye from the more porous collagenous matrix.

A significant drawback of Guinea Green B in this application is its tendency to fade.[8] For this reason, Fast Green FCF, a closely related and more light-stable dye, is often preferred.[8]

Industrial Dyeing

Guinea Green B has been utilized for dyeing textiles such as silk and wool.[3][4] It has also been used in the coloration of paper and in wood stains.[3] However, its poor lightfastness has limited its application in these areas.[3]

Former Use as a Food Colorant

Under the name FD&C Green No. 1, Guinea Green B was formerly approved for use as a food dye in products such as gelatin desserts, baked goods, and confections.[3][4] This approval was rescinded in the United States in 1966 due to safety concerns.[3]

Experimental Protocol: Trichrome Staining (Modified Masson's)

This protocol describes a general procedure for a trichrome stain using Guinea Green B as the collagen stain. It is a self-validating system as the expected differential staining (e.g., black/blue nuclei, red cytoplasm, green collagen) provides an internal control for the success of the procedure.

Reagents:

- Bouin's solution or 10% neutral buffered formalin for fixation
- Weigert's iron hematoxylin

- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/phosphotungstic acid solution
- Guinea Green B solution (1% in 1% acetic acid)
- 1% Acetic acid solution
- Graded alcohols for dehydration
- Xylene or xylene substitute for clearing
- Resinous mounting medium

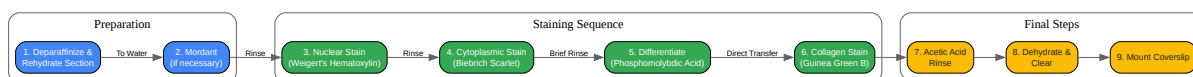
Procedure:

- **Deparaffinize and Rehydrate:** Take paraffin-embedded tissue sections and run them through xylene and a graded series of alcohols to water.
- **Mordanting:** If not fixed in Bouin's, mordant sections in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse with running tap water until the yellow color disappears.
- **Nuclear Staining:** Stain in Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water.
- **Cytoplasmic Staining:** Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
- **Rinsing:** Briefly rinse in distilled water to remove excess stain.
- **Differentiation:** Place slides in the phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.
- **Collagen Staining:** Directly transfer slides to the Guinea Green B solution and stain for 10-15 minutes.
- **Final Rinse:** Rinse in 1% acetic acid solution for 1 minute.

- Dehydration and Mounting: Dehydrate through a graded series of alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

- Nuclei: Black or blue-black
- Cytoplasm, Keratin, Muscle Fibers: Red
- Collagen and Mucus: Green



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Figure 2: Workflow for Trichrome Staining with Guinea Green B

Safety and Toxicology

According to available safety data sheets, Guinea Green B does not meet the criteria for classification as an acutely toxic substance, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant under Regulation (EC) No 1272/2008.[11][12]

The oral lethal dose (LD50) in rats has been reported as greater than 2 g/kg, indicating low acute toxicity.[4] However, chronic toxicity studies conducted in the mid-20th century on several food colorings, including Guinea Green B, raised concerns that led to its delisting as a food additive.[13] These studies reported various effects in rats, dogs, and mice at different exposure levels.[13]

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Guinea Green B powder and its solutions. It is not intended for private or household use.[11]

Conclusion

Guinea Green B (C.I. 42085) is a well-characterized triarylmethane dye with a specific, albeit niche, role in modern histological laboratories. While its use as a textile and food colorant has largely been superseded due to issues with lightfastness and regulatory changes, it remains a viable, if less common, alternative for the staining of collagen in trichrome procedures. An understanding of its chemical structure, properties, and the mechanism by which it differentially stains tissue components is crucial for its effective application. Researchers should be aware of its tendency to fade and handle it in accordance with standard laboratory safety protocols.

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